molecular formula C22H31N5O3 B12641953 Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-

Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-

Cat. No.: B12641953
M. Wt: 413.5 g/mol
InChI Key: ZRAMOXHZLIIJGI-UHFFFAOYSA-N
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Description

Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclobutyl ring, an oxadiazole moiety, and a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]- typically involves multiple steps, including the formation of the oxadiazole ring, the cyclobutyl ring, and the piperazine ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it into more reduced forms.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce halogens or nitro groups into the aromatic ring.

Scientific Research Applications

Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[1-[3-[(2S)-4-(4-methoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]
  • Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclopropyl]

Uniqueness

The uniqueness of Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]- lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H31N5O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[1-[3-[4-(4-ethoxy-2-methylphenyl)-2-methylpiperazin-1-yl]-1,2,4-oxadiazol-5-yl]cyclobutyl]acetamide

InChI

InChI=1S/C22H31N5O3/c1-5-29-18-7-8-19(15(2)13-18)26-11-12-27(16(3)14-26)21-23-20(30-25-21)22(9-6-10-22)24-17(4)28/h7-8,13,16H,5-6,9-12,14H2,1-4H3,(H,24,28)

InChI Key

ZRAMOXHZLIIJGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)N2CCN(C(C2)C)C3=NOC(=N3)C4(CCC4)NC(=O)C)C

Origin of Product

United States

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